((S)-5-(tert-butoxycarbonylamino)-5-(carbamoyl)pentyl)carbamic acid benzyl ester
CAS No.:
Cat. No.: VC16098744
Molecular Formula: C19H29N3O5
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O5 |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | benzyl N-[(5S)-6-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamate |
| Standard InChI | InChI=1S/C19H29N3O5/c1-19(2,3)27-18(25)22-15(16(20)23)11-7-8-12-21-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1 |
| Standard InChI Key | DAJHIUICHSIAAV-HNNXBMFYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key functional groups:
-
A tert-butoxycarbonyl (Boc) group, providing steric protection for the amine moiety.
-
A carbamoyl unit, enabling hydrogen bonding and potential enzyme interactions.
-
A benzyl ester, facilitating solubility in organic solvents and serving as a protective group for carboxylic acids.
The stereochemistry at the 5th carbon (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | Benzyl N-[(5S)-6-amino-5-carbamoylpentyl]carbamate |
| CAS Number | Not explicitly disclosed |
| Protective Groups | Boc, benzyl ester |
Synthetic Methodologies
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate, DMAP, THF |
| 2 | Carbamoylation | Carbamoyl chloride, pyridine |
| 3 | Benzyl Ester Formation | Benzyl alcohol, DCC, DMAP |
Biological Activity and Computational Predictions
Structure-Activity Relationship (SAR) Studies
Computational models predict moderate binding affinity for inflammatory targets such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). The carbamoyl group may engage in hydrogen bonding with catalytic residues, while the benzyl ester enhances membrane permeability due to its lipophilic character.
Pharmaceutical Applications
Intermediate in Drug Synthesis
The compound’s Boc and benzyl protective groups make it a versatile building block for peptide-based therapeutics. For example, it could serve as a precursor to renin inhibitors like Aliskiren, where chiral amines are critical for bioactivity .
Prodrug Development
The benzyl ester may undergo enzymatic cleavage in vivo, releasing a carboxylic acid derivative with enhanced solubility. This prodrug strategy is widely employed to improve the pharmacokinetics of antiviral and anticancer agents.
Challenges and Future Directions
Scalability of Synthesis
Current methods rely on expensive catalysts and low-yield steps. Innovations in flow chemistry or enzymatic catalysis could address these limitations.
Biological Validation
In vitro and in vivo studies are urgently needed to confirm the compound’s purported anti-inflammatory effects. Collaborations with academic labs could accelerate this process.
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